molecular formula C16H29NO13 B140217 O-(2-O-Mannopyranosyl-mannopyranosyl)threonine CAS No. 145435-20-7

O-(2-O-Mannopyranosyl-mannopyranosyl)threonine

Cat. No. B140217
M. Wt: 443.4 g/mol
InChI Key: CWOMVMJEUUEVOR-YUFGCWDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-O-Mannopyranosyl-mannopyranosyl)threonine, also known as MMT, is a naturally occurring glycopeptide that has garnered attention in recent years due to its potential biomedical applications. MMT is found in the cell walls of certain bacteria, including Streptomyces sp. and Actinoplanes sp.

Scientific Research Applications

O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been the subject of numerous scientific studies due to its potential applications in biomedicine. One area of research has focused on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's ability to inhibit bacterial cell wall synthesis. This makes O-(2-O-Mannopyranosyl-mannopyranosyl)threonine a potential candidate for the development of new antibiotics. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.

Mechanism Of Action

O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's mechanism of action is related to its ability to inhibit bacterial cell wall synthesis. Specifically, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine inhibits the activity of transpeptidase enzymes, which are involved in the cross-linking of peptidoglycan molecules in the bacterial cell wall. This results in weakened cell walls and eventual cell death.

Biochemical And Physiological Effects

O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have a number of biochemical and physiological effects. In addition to its antibiotic and immunomodulatory properties, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using O-(2-O-Mannopyranosyl-mannopyranosyl)threonine in lab experiments is its natural origin. This makes it less likely to have adverse effects on cells or organisms being studied. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's specificity for bacterial cell walls makes it a useful tool for studying bacterial cell biology. However, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's complex synthesis process and limited availability can make it difficult to obtain in large quantities for lab experiments.

Future Directions

There are a number of potential future directions for research on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. One area of interest is the development of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine-based antibiotics. Another potential application is the use of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine as an immunomodulatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's antioxidant and anti-inflammatory properties and their potential therapeutic applications. Finally, the development of new synthesis methods for O-(2-O-Mannopyranosyl-mannopyranosyl)threonine could make it more widely available for research purposes.

Synthesis Methods

The synthesis of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine is a complex process that involves the enzymatic transfer of two mannose residues to a threonine residue. This process is catalyzed by a specific glycosyltransferase enzyme, which is found in the bacteria that produce O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. The resulting glycopeptide can be purified from the bacterial cell walls using a combination of chemical and chromatographic techniques.

properties

CAS RN

145435-20-7

Product Name

O-(2-O-Mannopyranosyl-mannopyranosyl)threonine

Molecular Formula

C16H29NO13

Molecular Weight

443.4 g/mol

IUPAC Name

(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid

InChI

InChI=1S/C16H29NO13/c1-4(7(17)14(25)26)27-16-13(11(23)9(21)6(3-19)29-16)30-15-12(24)10(22)8(20)5(2-18)28-15/h4-13,15-16,18-24H,2-3,17H2,1H3,(H,25,26)/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13+,15-,16+/m1/s1

InChI Key

CWOMVMJEUUEVOR-YUFGCWDRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

145435-20-7

synonyms

mannopyranosyl-1-2-mannopyranosylthreonine
O-(2-O-mannopyranosyl-mannopyranosyl)threonine
O-Man-Man-Th

Origin of Product

United States

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